Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains both oxazole and thiazole rings, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole and thiazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, such as:
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione .
- 2-(1,2,4-Oxadiazol-5-yl)anilines .
Uniqueness
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of oxazole and thiazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Overview
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural features of this compound, particularly the oxazole and thiazole rings, play crucial roles in its biological interactions.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
Property | Details |
---|---|
Molecular Formula | C16H18N2O4S |
Molecular Weight | 342.39 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxazole and thiazole moieties are known to modulate enzyme activity and receptor interactions, which can lead to:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis (programmed cell death) through the modulation of signaling pathways.
- Antimicrobial Activity : It exhibits activity against a range of pathogens by disrupting their metabolic processes.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 10 | 50% reduction in viability |
A549 | 15 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Pathogen | MIC (µg/mL) | Effect |
---|---|---|
Staphylococcus aureus | 15 | Bactericidal |
Escherichia coli | 30 | Bacteriostatic |
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thiazole derivatives, including our compound. The results highlighted its promising activity against multiple cancer types through mechanisms involving apoptosis and cell cycle arrest.
Study on Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the compound was tested alongside established antibiotics. It demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential use as an alternative therapeutic agent.
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-9-13(10(2)26-21-9)16(22)20-18-19-14(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,19,20,22) |
InChI Key |
CICHKSATIJPDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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